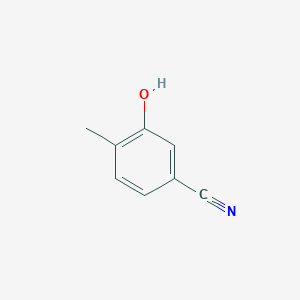

3-Hydroxy-4-methylbenzonitrile

Descripción

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

3-hydroxy-4-methylbenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO/c1-6-2-3-7(5-9)4-8(6)10/h2-4,10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXNPMDKLHYMKBZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C#N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20590771 | |

| Record name | 3-Hydroxy-4-methylbenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20590771 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

133.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3816-66-8 | |

| Record name | 3-Hydroxy-4-methylbenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20590771 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-hydroxy-4-methylbenzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis and Reaction Methodologies of 3 Hydroxy 4 Methylbenzonitrile

Precursor-Based Synthetic Routes to 3-Hydroxy-4-methylbenzonitrile

The primary methods for synthesizing this compound rely on the modification of functional groups on a substituted benzene (B151609) ring. These routes are characterized by their starting materials, which define the subsequent chemical reactions required to achieve the target structure.

Synthesis from 3-Amino-4-methylbenzonitrile Precursors

A key synthetic approach starts from 3-Amino-4-methylbenzonitrile. This method hinges on the conversion of the amino group into a hydroxyl group through a classic sequence of diazotization followed by hydroxylation.

Diazotization and Hydroxylation Reactions

The transformation of an aryl amine, such as 3-Amino-4-methylbenzonitrile, into a phenol (B47542) is a fundamental process in organic chemistry. uzh.ch This is typically achieved by first converting the primary aromatic amine into a diazonium salt. pressbooks.pub This reaction, known as diazotization, involves treating the amine with nitrous acid (HNO₂), which is usually generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like sulfuric acid (H₂SO₄) or hydrochloric acid (HCl) at low temperatures (0–5 °C) to ensure the stability of the resulting diazonium salt.

Once the arenediazonium salt of 3-Amino-4-methylbenzonitrile is formed, the diazonio group (-N₂⁺) can be substituted by a hydroxyl group (-OH). pressbooks.pub This is accomplished by heating the aqueous solution of the diazonium salt. The diazonium group is an excellent leaving group (as N₂ gas), facilitating its replacement by a water molecule, which acts as the nucleophile. Subsequent deprotonation yields the final product, this compound. This substitution of a diazonium group with a hydroxyl group is a variation of the Sandmeyer reaction. pressbooks.pub

| Step | Reactants | Reagents | Key Conditions | Product |

| Diazotization | 3-Amino-4-methylbenzonitrile | Sodium Nitrite (NaNO₂), Sulfuric Acid (H₂SO₄) | 0–5 °C | 4-Cyano-2-methylbenzenediazonium salt |

| Hydroxylation | 4-Cyano-2-methylbenzenediazonium salt | Water (H₂O) | Heating | This compound |

Synthesis from 3-Methoxy-4-methylbenzoic Acid Derivatives

An alternative and widely documented pathway begins with 3-Methoxy-4-methylbenzoic acid. This multi-step process involves converting the carboxylic acid group into a nitrile group, which necessitates the formation of several intermediate compounds. google.com This route ultimately yields 3-Methoxy-4-methylbenzonitrile (B1590838), a direct precursor that can be demethylated to form the target this compound, although the final demethylation step is outside the scope of this specific synthetic sequence.

Formation of 3-Methoxy-4-methylbenzoyl Chloride

The initial step in this sequence is the conversion of 3-Methoxy-4-methylbenzoic acid into its more reactive acid chloride derivative, 3-Methoxy-4-methylbenzoyl chloride. prepchem.com This is a standard procedure in organic synthesis, typically accomplished by reacting the carboxylic acid with a chlorinating agent. google.com Thionyl chloride (SOCl₂) is commonly used for this purpose. google.comprepchem.com The reaction involves heating the mixture of 3-Methoxy-4-methylbenzoic acid and thionyl chloride, often in a solvent like toluene, at reflux temperatures for a period of a few hours to ensure complete conversion. prepchem.com The excess thionyl chloride and solvent are then removed by evaporation or distillation to yield the crude benzoyl chloride. prepchem.com

| Starting Material | Reagent | Solvent | Conditions | Product |

| 3-Methoxy-4-methylbenzoic acid | Thionyl chloride (SOCl₂) | Toluene | Reflux, 2 hours | 3-Methoxy-4-methylbenzoyl chloride |

Conversion to 3-Methoxy-4-methylbenzamide via Ammonolysis

The newly formed 3-Methoxy-4-methylbenzoyl chloride is then converted to 3-Methoxy-4-methylbenzamide. This reaction, known as ammonolysis, involves treating the acyl chloride with ammonia (B1221849). google.com Typically, an aqueous solution of ammonia (ammonia water) is used. The highly reactive acyl chloride readily reacts with ammonia in a nucleophilic acyl substitution reaction. google.comcdnsciencepub.com The process is often carried out by adding the benzoyl chloride to the ammonia solution while stirring. google.com This reaction is generally rapid and results in the precipitation of the solid amide product, which can be isolated by filtration with a high yield. google.com

Dehydration of Amide to 3-Methoxy-4-methylbenzonitrile

The final step in this sequence is the dehydration of the primary amide, 3-Methoxy-4-methylbenzamide, to form the corresponding nitrile, 3-Methoxy-4-methylbenzonitrile. google.com This transformation involves the removal of a molecule of water from the amide functional group. Various dehydrating agents can be employed for this purpose, including thionyl chloride (SOCl₂) google.com or phosphorus oxychloride (POCl₃). smolecule.com The reaction conditions are typically mild and the process is efficient, making it a suitable method for both laboratory and industrial-scale production. google.com

Bromination of Methyl Group with N-Bromosuccinimide (NBS)

The selective bromination of the methyl group on a benzonitrile (B105546) ring is a key synthetic step for creating versatile intermediates. In the case of a precursor like 2-methoxy-4-methylbenzonitrile, the benzylic methyl group can be selectively brominated using N-Bromosuccinimide (NBS). chemicalbook.comgoogle.com This reaction is a radical substitution, typically initiated by light or a radical initiator such as dibenzoyl peroxide (BPO) or azobisisobutyronitrile (AIBN). chemicalbook.com The reaction is commonly carried out in a non-polar solvent like carbon tetrachloride (CCl₄) under reflux conditions. chemicalbook.comgoogle.com

The mechanism involves the homolytic cleavage of the initiator to form radicals, which then abstract a hydrogen atom from the N-Br bond of NBS to generate a bromine radical. This bromine radical selectively abstracts a hydrogen from the benzylic methyl group due to the resonance stabilization of the resulting benzylic radical. This radical then reacts with a molecule of NBS to form the brominated product, 2-(bromomethyl)-4-methoxybenzonitrile, and a succinimidyl radical, which continues the chain reaction. This method is favored for its mild conditions and high selectivity for the benzylic position over aromatic ring substitution. google.com

Table 1: Conditions for Benzylic Bromination of Methoxy-methylbenzonitrile Derivatives

| Starting Material | Brominating Agent | Initiator | Solvent | Temperature | Product | Yield | Reference |

| 4-methoxy-2-methylbenzonitrile | NBS | BPO | CCl₄ | 80°C | 2-(bromomethyl)-4-methoxybenzonitrile | 81% | chemicalbook.com |

| 3-methoxy-4-methylbenzonitrile | NBS | - | CCl₄ | 60-90°C | 3-methoxy-4-(bromomethyl)benzonitrile | 65-78% |

Hydrolysis to 2-Methoxy-4-cyanobenzaldehyde (Related Intermediate)

The benzyl (B1604629) bromide intermediate, such as 2-methoxy-4-(bromomethyl)benzonitrile, can be converted to the corresponding aldehyde, 2-methoxy-4-cyanobenzaldehyde. This transformation is an oxidation of the bromomethyl group.

Several methods exist for this conversion:

Sommelet Reaction : This classic method involves reacting the benzyl halide with hexamine to form a quaternary ammonium (B1175870) salt. wikipedia.org This salt is subsequently hydrolyzed with water to yield the aldehyde. wikipedia.orgsciencemadness.org The reaction is formally an oxidation of the carbon atom. wikipedia.org

Kornblum Oxidation : This method uses dimethyl sulfoxide (B87167) (DMSO) as the oxidant to convert alkyl halides to carbonyl compounds. wikipedia.orgiust.ac.in The reaction proceeds by forming an alkoxysulphonium ion, which, in the presence of a base like triethylamine, eliminates to form the aldehyde. wikipedia.org This method is often preferred for its efficiency and can be accelerated using microwave irradiation. researchgate.netrjpbcs.com

Other Oxidants : Amine N-oxides, such as pyridine (B92270) N-oxide, in the presence of silver oxide, can also effectively oxidize benzylic halides to aldehydes under mild conditions. nih.gov

A synthetic route described in a patent discloses the bromination of 3-methoxy-4-methylbenzonitrile with NBS to generate 3-methoxy-4-dibromomethylbenzonitrile, which is then hydrolyzed to produce 2-methoxy-4-cyanobenzaldehyde. google.com The hydrolysis can be performed using a weak base like pyridine or with DMSO. google.com

Potential Routes via Benzonitrile Derivatives

Introducing a hydroxyl group onto a pre-existing 4-methylbenzonitrile ring to synthesize this compound requires a regioselective approach. Direct hydroxylation of an aromatic ring is often challenging and can lead to a mixture of isomers.

To control the position of hydroxylation, specific synthetic strategies are necessary:

Directed Ortho-Metalation (DoM) : This is a powerful technique for the site-specific functionalization of aromatic compounds. nih.govbaranlab.org A directing metalation group (DMG) on the aromatic ring, which is typically a Lewis basic moiety, coordinates to an organolithium reagent (e.g., n-BuLi, sec-BuLi). baranlab.orguwindsor.ca This coordination facilitates deprotonation at the adjacent ortho position. baranlab.org For a phenol derivative, the hydroxyl group itself (or a protected form like a carbamate) can act as a DMG. nih.govthieme-connect.com After lithiation, the resulting aryllithium species can be treated with an electrophilic oxygen source, such as molecular oxygen followed by a reducing agent, to install the hydroxyl group at the desired position.

Biocatalytic Hydroxylation : Enzymes, particularly cytochrome P450 monooxygenases, can catalyze the highly regioselective hydroxylation of aromatic compounds under mild conditions. mdpi.com These enzymes are capable of inserting an oxygen atom into a specific C-H bond, offering a green alternative to traditional chemical methods. The selectivity is determined by the enzyme's active site, and different enzymes can yield different isomers.

An alternative pathway to this compound is the regioselective methylation of 3-hydroxybenzonitrile. The challenge lies in introducing the methyl group specifically at the C-4 position, which is ortho to the hydroxyl group and meta to the nitrile group.

Several approaches can be considered to achieve regioselective methylation:

Friedel-Crafts Alkylation : While a standard method for C-alkylation, its application to 3-hydroxybenzonitrile would likely result in poor regioselectivity. The hydroxyl group is a strongly activating, ortho, para-director, while the nitrile group is a deactivating, meta-director. This combination of directing effects would likely lead to a mixture of methylated products.

Directed Ortho-Metalation (DoM) : As with hydroxylation, DoM is a superior strategy for regioselectivity. The hydroxyl group of 3-hydroxybenzonitrile can direct lithiation to the ortho positions (C-2 and C-4). thieme-connect.comcdnsciencepub.com By carefully selecting the base and reaction conditions, it is possible to achieve selective deprotonation at the sterically less hindered C-4 position. The resulting aryllithium intermediate can then be quenched with a methylating agent, such as methyl iodide, to install the methyl group precisely at the desired location, yielding this compound.

Biocatalytic Methylation : Methyltransferase enzymes offer a highly regioselective method for methylation, avoiding the use of harsh chemical reagents. whiterose.ac.uk These enzymes use a cofactor, typically S-adenosyl-L-methionine (SAM), as the methyl donor. whiterose.ac.uk While challenging, engineered methyltransferases could potentially be developed to selectively methylate the C-4 position of 3-hydroxybenzonitrile. nih.gov

Methylation of 3-Hydroxybenzonitrile Derivatives

Strategies for Introducing Nitrile and Hydroxyl Functionalities

The formation of the nitrile and hydroxyl groups on the aromatic ring can be achieved through various synthetic routes. These methods often involve the use of specific catalysts and reagents to ensure high yield and selectivity.

Palladium-catalyzed cyanation of aryl halides is a prevalent and effective method for introducing a nitrile group onto an aromatic ring. rsc.org This reaction typically involves an aryl halide (such as a bromide or chloride), a cyanide source, and a palladium catalyst. rsc.orgresearchgate.net The choice of catalyst, ligands, and reaction conditions significantly influences the efficiency and functional group tolerance of the process. rsc.orgresearchgate.net For instance, the use of t-Bu3P-monoligated Pd catalysts has been shown to facilitate the conversion of aromatic bromides to the corresponding nitriles with high yields. researchgate.net

Recent advancements have also explored cyanide-free methods for nitrile synthesis from haloarenes, utilizing a palladium-catalyzed reaction involving ethyl nitroacetate (B1208598) and an olefin. researchgate.net Another approach involves the palladium-catalyzed decarboxylative coupling of cyanoacetate (B8463686) salts with aryl halides. nih.gov

A method for the synthesis of phenols involves the hydroxylation of aryl sulfonium (B1226848) salts. researchgate.netnih.gov This process can utilize hydroxylating agents like acetohydroxamic acid and oxime in the presence of a base such as cesium carbonate. researchgate.netnih.gov This reaction demonstrates broad functional group tolerance, accommodating groups like cyano, which is pertinent to the synthesis of hydroxylated benzonitriles. researchgate.netnih.gov The reaction proceeds under mild conditions and can be scaled up for larger syntheses. mdpi.com A proposed mechanism for this transformation involves the base-mediated reaction of the aryl sulfonium salt with the hydroxylating agent. researchgate.net

This method offers an alternative to traditional phenol syntheses, such as the Dakin oxidation or the Hock process, and transition metal-promoted reactions like Ullmann-type couplings and Chan-Lam couplings. d-nb.info The functional group tolerance of this hydroxylation method is extensive, allowing for the presence of nitriles, esters, and ketones. d-nb.info

Mechanistic Studies of this compound Synthesis

Understanding the reaction mechanisms is crucial for optimizing the synthesis of this compound. This involves elucidating the reaction pathways, the role of catalysts, and the use of computational tools.

Elucidation of Reaction Pathways and Transition States

The synthesis of aryl nitriles from aromatic aldehydes via aldoxime intermediates is a well-established pathway. rsc.orgrsc.org The reaction typically proceeds by the formation of an aldoxime from the aldehyde and hydroxylamine (B1172632) hydrochloride, which is then dehydrated to the nitrile. rsc.orgrsc.org The mechanism can involve the formation of an ((arylideneamino)oxy)formaldehyde intermediate when formic acid is used as a solvent and catalyst. rsc.org

In the context of palladium-catalyzed cyanation, the reaction mechanism generally involves the oxidative addition of the aryl halide to the palladium(0) complex, followed by transmetalation with a cyanide species and subsequent reductive elimination to yield the aryl nitrile and regenerate the catalyst.

For the hydroxylation of aryl sulfonium salts, a proposed mechanism suggests an initial reaction with the hydroxylative source, facilitated by a base. researchgate.net

Role of Catalysts and Reagents in Reaction Selectivity

Catalysts and reagents play a pivotal role in directing the selectivity of chemical reactions. rsc.org In palladium-catalyzed cyanations, the choice of palladium precursor and, importantly, the supporting ligand, dictates the catalyst's activity and selectivity. Ligands can influence the electronic and steric properties of the palladium center, thereby affecting the rates of oxidative addition and reductive elimination.

In the hydroxylation of aryl sulfonium salts, the base is critical. Cesium carbonate has been shown to be effective in promoting the reaction. researchgate.netnih.gov The choice of the hydroxylating agent, such as acetohydroxamic acid or an oxime, also influences the reaction's success. researchgate.netnih.gov The use of specific copper catalysts, like copper(I) thiophene-2-carboxylate (B1233283) (CuTC), can circumvent the formation of undesired side products in certain cases. d-nb.info

The selection of solvents can also be crucial. While many reactions are performed in organic solvents like DMF or THF, greener methods using water as a solvent are being developed for the synthesis of aryl nitriles from aldehydes. rsc.org

Computational Chemistry Approaches to Reaction Mechanisms

Computational chemistry, particularly Density Functional Theory (DFT), has become an invaluable tool for investigating reaction mechanisms. acs.org DFT calculations can be used to model the electron density distribution of reactants and intermediates, helping to identify reactive sites. researchgate.net

For instance, computational studies can elucidate the geometries of transition states and the energy barriers associated with different reaction pathways, providing insights into reaction selectivity. acs.org In the study of complex reactions, computational modeling can help to validate proposed mechanisms by comparing calculated energy profiles with experimental kinetic data. For example, DFT calculations can be used to understand the free-energy profile of catalytic cycles, identifying thermodynamically stable intermediates and key transition states. acs.org

Derivatization and Chemical Transformations of this compound

The presence of both a phenolic hydroxyl group and an aromatic nitrile group allows for a range of selective chemical transformations. These reactions can be directed at either functional group, enabling the synthesis of a diverse array of derivatives.

The phenolic hydroxyl group is a primary site for reactions such as etherification, esterification, and oxidation.

The hydroxyl group of this compound can be converted into an ether or an ester under appropriate conditions.

Etherification: The formation of ethers from phenolic compounds is a common transformation. For the related isomer, 2-hydroxy-4-methylbenzonitrile, methylation has been successfully carried out to produce 2-methoxy-4-methylbenzonitrile. rsc.org This reaction is typically performed by treating the phenol with an alkylating agent, such as methyl iodide, in the presence of a base like potassium carbonate in a solvent like N,N-dimethylformamide (DMF). rsc.org It is expected that this compound would undergo a similar reaction to yield 3-methoxy-4-methylbenzonitrile. General methods for the etherification of alcohols using iron(III) triflate as a catalyst have also been developed, which could be applicable. doi.org

Esterification: The hydroxyl group can also be acylated to form esters. For instance, the acetylation of the closely related compound 3-hydroxy-2-methylbenzoic acid to 3-acetoxy-2-methylbenzoic acid is a known procedure. google.com This suggests that this compound could be readily esterified, for example, by reacting it with an acyl chloride or acid anhydride (B1165640) in the presence of a base.

Table 1: Examples of Etherification and Esterification Reactions

| Reaction Type | Reactant | Reagents & Conditions | Product |

| Etherification (Analog) | 2-Hydroxy-4-methylbenzonitrile | Methyl iodide (CH₃I), Potassium carbonate (K₂CO₃), DMF, 60 °C | 2-Methoxy-4-methylbenzonitrile |

| Esterification (Analog) | 3-Hydroxy-2-methylbenzoic acid | Acetic anhydride | 3-Acetoxy-2-methylbenzoic acid |

The phenolic hydroxyl group is susceptible to oxidation, which can lead to the formation of various products depending on the oxidizing agent and reaction conditions. The oxidation of substituted phenols can yield corresponding quinones. For related hydroxybenzonitrile compounds, oxidation of the hydroxyl group using agents like potassium permanganate (B83412) or chromium trioxide can form a carbonyl group. smolecule.com For example, the oxidation of a substituted pyridyl methanol (B129727) with potassium permanganate has been shown to afford the corresponding picolinic acid. acs.org

The nitrile group is a versatile functional handle, participating in reactions like hydrolysis, amidation, and various nucleophilic additions.

The cyano group can be converted to a carboxylic acid or an amide.

Hydrolysis: The hydrolysis of a nitrile to a carboxylic acid is a fundamental transformation. A process for the hydrolysis of the isomeric 3-hydroxy-2-methylbenzonitrile (B1322566) to 3-hydroxy-2-methylbenzoic acid has been documented. google.com This reaction is achieved by heating the nitrile in a mixture of water, glacial acetic acid, and concentrated sulfuric acid. google.com This indicates that this compound can be hydrolyzed under strong acidic conditions to produce 3-carboxy-4-methylphenol.

The electrophilic carbon atom of the nitrile group is susceptible to attack by nucleophiles, most notably hydride reagents and organometallic compounds.

Reduction to Amines: A common reaction of nitriles is their reduction to primary amines. This is typically accomplished using powerful reducing agents like lithium aluminum hydride (LiAlH₄). lumenlearning.comharvard.edu The reaction involves the nucleophilic addition of hydride ions to the carbon-nitrogen triple bond, followed by an aqueous workup to yield the corresponding aminomethyl compound. masterorganicchemistry.com In the case of this compound, this would produce 3-hydroxy-4-methylbenzylamine. It is important to note that LiAlH₄ is a very strong and non-selective reducing agent. harvard.edu

Reaction with Grignard Reagents: Grignard reagents (RMgX) can add to the nitrile group. leah4sci.com The initial nucleophilic attack forms an imine salt intermediate. libretexts.org Subsequent hydrolysis of this intermediate yields a ketone. leah4sci.comlibretexts.org When reacting with this compound, the acidic phenolic proton would first be deprotonated by the Grignard reagent before any attack on the nitrile could occur, thus requiring at least two equivalents of the Grignard reagent.

Table 2: Examples of Reactions at the Nitrile Group

| Reaction Type | Reagents & Conditions | Product (Post-workup) |

| Acid-Catalyzed Hydrolysis (Analog) | H₂O, Acetic Acid, H₂SO₄, Heat | 3-Hydroxy-2-methylbenzoic acid |

| Reduction | 1. Lithium Aluminum Hydride (LiAlH₄) / 2. H₂O workup | 3-Hydroxy-4-methylbenzylamine |

| Grignard Reaction | 1. Grignard Reagent (RMgX) / 2. Acidic workup (H₃O⁺) | 1-(3-Hydroxy-4-methylphenyl)alkan-1-one |

Reactions Involving the Nitrile Group

Reduction to Amines

The nitrile functional group (-C≡N) in this compound can be reduced to a primary amine (-CH₂NH₂), yielding (3-hydroxy-4-methylphenyl)methanamine. This transformation is a fundamental process in organic synthesis, providing access to benzylamine (B48309) derivatives that are important precursors for pharmaceuticals and other bioactive compounds. The reduction requires chemoselective reagents that can reduce the nitrile without affecting the aromatic ring or the phenolic hydroxyl group.

A variety of reducing agents can accomplish this conversion. Catalytic hydrogenation is a common method, employing catalysts such as Raney Nickel, Palladium on carbon (Pd/C), or Platinum oxide (PtO₂) under a hydrogen atmosphere. The reaction conditions, including pressure and temperature, can be optimized to ensure complete reduction while minimizing side reactions.

Alternatively, chemical hydrides can be used. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of converting nitriles to amines; however, its high reactivity necessitates careful handling and protection of the acidic phenolic proton, for instance, by converting the hydroxyl group into a silyl (B83357) ether prior to reduction. Milder reducing agents like sodium borohydride (B1222165) (NaBH₄) are typically not strong enough to reduce nitriles on their own but can be effective when used in conjunction with a catalyst, such as cobalt(II) chloride or in specialized solvent systems. Other systems, such as borane-tetrahydrofuran (B86392) complex (BH₃·THF), are also effective for the reduction of nitriles to primary amines. researchgate.net For instance, benzonitriles with electron-donating groups can be successfully reduced to their corresponding benzylamines. researchgate.net

The choice of method often depends on the desired scale, functional group tolerance, and available equipment.

Table 1: Representative Conditions for Nitrile Reduction

| Reagent System | Typical Conditions | Product | Notes |

|---|---|---|---|

| H₂ / Raney Ni | Ethanol/Ammonia, RT-100°C, 50-100 atm | Primary Amine | Ammonia is often added to suppress secondary amine formation. |

| LiAlH₄ | Anhydrous THF or Et₂O, reflux | Primary Amine | Requires protection of the phenolic -OH group. |

| BH₃·THF | THF, 0°C to reflux | Primary Amine | Generally chemoselective for the nitrile over the phenol. |

| NaBH₄ / CoCl₂ | Methanol, RT | Primary Amine | A milder alternative to LiAlH₄. |

Reactions Involving the Aromatic Ring

The reactivity of the aromatic ring in this compound is governed by the electronic effects of its three substituents. The hydroxyl (-OH) and methyl (-CH₃) groups are activating, electron-donating groups that direct incoming electrophiles to the ortho and para positions relative to themselves. The nitrile (-CN) group is a deactivating, electron-withdrawing group that directs electrophiles to the meta position. The powerful activating and directing effect of the hydroxyl group typically dominates the regiochemical outcome of these reactions.

In electrophilic aromatic substitution reactions, the positions ortho to the strongly activating hydroxyl group (C2 and C6) are the most nucleophilic and thus the most likely sites of attack. The C2 position is sterically unhindered, while the C6 position is flanked by the methyl group. The C5 position is para to the hydroxyl group but is already substituted with the nitrile.

Experimental studies on the closely related 3-hydroxybenzonitrile confirm this reactivity pattern. Electrophilic bromination of 3-hydroxybenzonitrile yields a mixture of 2-bromo-5-hydroxybenzonitrile (B120245) and 2-bromo-3-hydroxybenzonitrile, with the former being the major product. sigmaaldrich.com This indicates a strong preference for substitution at the positions activated by the hydroxyl group. For this compound, electrophilic attack is therefore expected to occur predominantly at the C2 and C6 positions.

Common EAS reactions include:

Halogenation: Reaction with Br₂ in a suitable solvent would likely yield 2-bromo-3-hydroxy-4-methylbenzonitrile and/or 6-bromo-3-hydroxy-4-methylbenzonitrile.

Nitration: Using nitric acid (HNO₃) and sulfuric acid (H₂SO₄) would introduce a nitro (-NO₂) group, likely at the C2 or C6 position. For example, the nitration of 4-methylbenzonitrile results in 3-nitro-4-methylbenzonitrile. googleapis.com

Friedel-Crafts Reactions: Acylation and alkylation are generally incompatible with phenols under standard Lewis acid conditions (e.g., AlCl₃) because the catalyst complexes with the hydroxyl group. However, alternative methods like the Fries rearrangement or using different catalysts can sometimes be employed.

Nucleophilic aromatic substitution (SNAr) is a reaction pathway for replacing a leaving group on an aromatic ring with a nucleophile. This reaction requires two key features on the aromatic ring: a good leaving group (typically a halide) and at least one strong electron-withdrawing group positioned ortho or para to the leaving group. organic-chemistry.org

This compound itself does not undergo SNAr reactions because it lacks a suitable leaving group. However, if the compound is first modified via electrophilic aromatic substitution to introduce a halogen (e.g., at the C2 or C6 position), the resulting halo-substituted derivative could become a substrate for SNAr. In such a derivative, the electron-withdrawing nitrile group would be para or ortho to the halogen, activating it for displacement by a strong nucleophile (e.g., alkoxides, amines). The reaction proceeds through a negatively charged intermediate known as a Meisenheimer complex, which is stabilized by the electron-withdrawing nitrile group.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions, are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. To participate in these reactions, an aromatic ring typically requires a halide or triflate (-OTf) functional group to act as the electrophilic partner.

This compound can be adapted for cross-coupling in two main ways:

Activation of the Phenolic Hydroxyl: The hydroxyl group can be converted into a triflate group by reaction with triflic anhydride (Tf₂O). The resulting aryl triflate is an excellent electrophile for a wide range of palladium-catalyzed cross-coupling reactions. nih.gov

Halogenation of the Aromatic Ring: As described in the EAS section, the aromatic ring can be halogenated, for example, at the C2 or C6 position. The resulting aryl halide can then be used in cross-coupling reactions. For instance, a related compound, 3-methoxy-4-methylbenzonitrile, can participate in Suzuki-Miyaura couplings with arylboronic acids in the presence of a palladium catalyst.

These strategies allow for the introduction of a wide variety of substituents (alkyl, aryl, alkynyl, etc.) onto the aromatic ring, making this compound a versatile scaffold for combinatorial chemistry and targeted synthesis. nih.govbeilstein-journals.org

Table 2: Potential Cross-Coupling Strategies

| Activation Method | Reagent | Resulting Substrate | Example Coupling Reaction |

|---|---|---|---|

| O-Triflation | Triflic Anhydride (Tf₂O) | 4-cyano-2-methylphenyl trifluoromethanesulfonate | Suzuki, Heck, Sonogashira |

| Ring Halogenation | N-Bromosuccinimide (NBS) | 2-Bromo-3-hydroxy-4-methylbenzonitrile | Suzuki, Stille, Buchwald-Hartwig |

Synthesis of Complex Organic Compounds Utilizing this compound as a Building Block

The functional groups of this compound serve as reactive handles for the construction of more elaborate molecular architectures, particularly heterocyclic systems which are prevalent in medicinal chemistry.

The nitrile and hydroxyl groups are ideal starting points for synthesizing fused or substituted heterocyclic rings.

Oxazole (B20620) Synthesis: The nitrile group can participate in cycloaddition reactions. For example, a photoinduced reaction between a nitrile and a carbene (generated from a diazo compound) can lead to the formation of a substituted oxazole ring in a [3+2] cycloaddition fashion. nih.gov Alternatively, the nitrile can be hydrolyzed to an amide, which can then be condensed with an α-haloketone in the Robinson-Gabriel synthesis to form an oxazole. slideshare.nete-bookshelf.de

Thiazole (B1198619) Synthesis: The Hantzsch thiazole synthesis, a classic method, involves the reaction of an α-haloketone with a thioamide. organic-chemistry.orgimp.kiev.ua this compound can be a precursor to the required thioamide by reaction of the nitrile with hydrogen sulfide (B99878) (H₂S). The resulting thioamide can then be cyclized to form a thiazole derivative. ekb.egnih.gov

Pyrazole Synthesis: Pyrazoles can be synthesized by the condensation of a 1,3-dicarbonyl compound with hydrazine (B178648). The nitrile group of this compound can be used to construct the necessary 1,3-dicarbonyl precursor. For instance, reaction with a ketone enolate followed by hydrolysis can yield a β-ketonitrile, which can then be cyclized with hydrazine to form an aminopyrazole. mdpi.comorientjchem.org More direct methods involving the copper-mediated coupling of nitriles with enaminones have also been developed. orgsyn.org

The presence of the hydroxyl group offers additional possibilities for cyclization, such as forming benzoxazole (B165842) derivatives through reactions that involve both the hydroxyl and an adjacent functional group introduced via substitution.

Synthesis of Pharmaceutical Intermediates

This compound serves as a versatile starting material in medicinal chemistry for the synthesis of complex molecules, particularly those intended for targeted therapeutic applications. Its phenolic hydroxyl group allows for the formation of ether linkages, providing a scaffold to connect different molecular fragments. This is exemplified in the synthesis of intermediates for astatine-211 (B1237555) (²¹¹At) labeled tetrazines, which are being investigated for pretargeted cancer radiotherapy. acs.org

A key transformation utilizing this compound is the Chan-Lam coupling reaction, which forms a diaryl ether bond. In this reaction, the hydroxyl group of this compound is coupled with a substituted phenylboronic acid. This method is crucial for creating advanced intermediates that are further elaborated into the final active pharmaceutical ingredients. acs.org

For instance, the reaction with (4-fluorophenyl)boronic acid or (4-iodophenyl)boronic acid produces the corresponding diaryl ether benzonitriles. acs.org The reaction is typically carried out at room temperature in the presence of a copper(II) acetate (B1210297) catalyst, a base such as pyridine, and molecular sieves to ensure anhydrous conditions. acs.org The resulting products, such as 3-(4-iodophenoxy)-4-methylbenzonitrile, are key pharmaceutical intermediates. acs.org This iodo-substituted intermediate is particularly valuable as the iodine atom can be subsequently replaced with a trimethylstannyl group via Stille coupling, which then allows for the introduction of the radioisotope astatine-211. acs.org

The research highlights the role of this compound as a foundational building block. The synthesis of the common intermediate from this compound involves a four-step process, leading to precursors for a range of tetrazine derivatives. acs.org

| Reactant | Reagents & Conditions | Product (Pharmaceutical Intermediate) | Yield | Reference |

|---|---|---|---|---|

| (4-Fluorophenyl)boronic acid | Cu(OAc)₂, Pyridine, 4 Å molecular sieves, CH₂Cl₂, Room Temp, 48h | 3-(4-Fluorophenoxy)-4-methylbenzonitrile | 84% | acs.org |

| (4-Iodophenyl)boronic acid | Cu(OAc)₂, Pyridine, 4 Å molecular sieves, CH₂Cl₂, Room Temp, 48h | 3-(4-Iodophenoxy)-4-methylbenzonitrile | 82% | acs.org |

Spectroscopic and Advanced Analytical Characterization of 3 Hydroxy 4 Methylbenzonitrile

Vibrational Spectroscopy

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectroscopy, is instrumental in identifying the functional groups and characterizing the molecular structure of 3-Hydroxy-4-methylbenzonitrile by analyzing the vibrations of its bonds.

Fourier Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy measures the absorption of infrared radiation by the sample, which induces molecular vibrations. The resulting spectrum provides a unique fingerprint of the molecule, with specific peaks corresponding to different functional groups. innovatechlabs.com

The FT-IR spectrum of this compound displays several characteristic absorption bands that confirm the presence of its key functional groups. The nitrile group (C≡N) stretching vibration typically appears in the range of 2260-2120 cm⁻¹. researchgate.net For benzonitrile (B105546) derivatives, this peak is a strong and sharp band. The hydroxyl group (O-H) exhibits a broad stretching vibration band, generally observed between 3200 and 3500 cm⁻¹, which is characteristic of intermolecular hydrogen bonding. Aromatic C-H stretching vibrations are usually found in the region of 3100-3000 cm⁻¹. rasayanjournal.co.in The presence of a methyl group (-CH₃) is indicated by symmetric and asymmetric stretching vibrations. ijrte.org Furthermore, C-C stretching vibrations within the aromatic ring are observed in the 1600-1400 cm⁻¹ range. ijrte.org

Table 1: Characteristic FT-IR Frequencies for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| Hydroxyl (O-H) | Stretching | 3500 - 3200 (broad) |

| Aromatic C-H | Stretching | 3100 - 3000 |

| Methyl (C-H) | Stretching | 2985 ± 80 |

| Nitrile (C≡N) | Stretching | 2260 - 2120 |

| Aromatic C=C | Stretching | 1600 - 1400 |

| O-H | In-plane bending | 1440 - 1260 |

| C-O | Stretching | ~1250 |

This table is generated based on typical ranges for the specified functional groups and may not represent exact experimental values for this compound.

Fourier Transform Raman (FT-Raman) Spectroscopy

FT-Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. It is particularly useful for observing non-polar bonds and symmetric vibrations.

In the FT-Raman spectrum of this compound, the nitrile (C≡N) stretching vibration also gives a characteristic signal. Aromatic ring vibrations are prominent in Raman spectra. The C-H in-plane bending vibrations are typically observed in the 1300-1000 cm⁻¹ region. ijrte.org The vibrations of the methyl group, including stretching and bending modes, are also identifiable. ijrte.org For instance, CH₃ symmetric stretching is often seen around 2898 cm⁻¹. ijrte.org These vibrations, when analyzed in conjunction with FT-IR data, provide a comprehensive understanding of the molecule's vibrational framework.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. publish.csiro.au By analyzing the chemical environment of atomic nuclei, primarily protons (¹H), it is possible to deduce the connectivity and spatial arrangement of atoms.

Proton NMR (¹H NMR) Chemical Shift Analysis

In ¹H NMR spectroscopy, the chemical shift (δ) indicates the electronic environment of a proton. libretexts.org The spectrum of this compound shows distinct signals for the aromatic protons, the hydroxyl proton, and the methyl protons. The chemical shifts are measured in parts per million (ppm) relative to a standard, commonly tetramethylsilane (B1202638) (TMS). libretexts.org

The aromatic protons typically resonate in the downfield region of the spectrum, generally between δ 6.5 and 8.0 ppm. The exact chemical shifts and splitting patterns of these protons are influenced by the positions of the hydroxyl, methyl, and nitrile substituents on the benzene (B151609) ring. The hydroxyl proton signal is often a broad singlet and can appear over a wide range, typically between δ 5.0 and 6.0 ppm, and its position can be affected by solvent and concentration. The methyl group protons give rise to a singlet in the upfield region of the spectrum.

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic (H-2) | ~7.3 | d |

| Aromatic (H-5) | ~7.2 | d |

| Aromatic (H-6) | ~6.9 | dd |

| Hydroxyl (-OH) | 5.0 - 6.0 | br s |

| Methyl (-CH₃) | ~2.2 | s |

This table represents predicted values based on analogous structures and general principles of ¹H NMR spectroscopy. Actual experimental values may vary. d = doublet, dd = doublet of doublets, s = singlet, br s = broad singlet.

Carbon-13 NMR (¹³C NMR) Chemical Shift Analysis

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy is a powerful tool for identifying the chemical environment of each carbon atom within a molecule. The ¹³C NMR spectrum of this compound displays distinct signals corresponding to the eight carbon atoms in its structure. The chemical shifts (δ) are influenced by the electronic effects of the substituents on the aromatic ring, namely the hydroxyl (-OH), methyl (-CH₃), and nitrile (-C≡N) groups. oregonstate.edulibretexts.org

The aromatic carbons exhibit resonances in the typical downfield region for benzene derivatives, generally between 100 and 160 ppm. oregonstate.edu The carbon atom attached to the electron-withdrawing nitrile group (C1) is expected to be significantly deshielded, appearing at a higher chemical shift. Conversely, the carbon atom bonded to the electron-donating hydroxyl group (C3) would be shielded and resonate at a lower chemical shift. The presence of the methyl group at C4 also influences the chemical shifts of the adjacent ring carbons. The nitrile carbon itself has a characteristic chemical shift in the range of 117-120 ppm. rsc.orgrsc.org The methyl carbon appears in the upfield region, characteristic of alkyl groups.

A representative, though not exhaustive, table of predicted ¹³C NMR chemical shifts for this compound in a common NMR solvent like DMSO-d₆ is provided below. rsc.org Actual experimental values may vary slightly depending on the solvent and other experimental conditions.

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C1 (C-CN) | ~102.3 |

| C2 | ~117.1 |

| C3 (C-OH) | ~160.6 |

| C4 (C-CH₃) | ~146.4 |

| C5 | ~114.0 |

| C6 | ~133.8 |

| -C≡N | ~118.2 |

| -CH₃ | ~20.0 |

Note: The assignments are based on general principles of NMR spectroscopy and data from similar structures. rsc.org Specific assignments require 2D NMR data for confirmation.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional (2D) NMR techniques are indispensable for the unambiguous assignment of proton (¹H) and carbon (¹³C) signals and for elucidating the connectivity of the molecule.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, typically through two or three bonds. nih.gov For this compound, COSY would show correlations between the aromatic protons on the benzene ring, helping to establish their relative positions.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded proton and carbon atoms (¹JCH). columbia.edu This technique is crucial for assigning the signals of protonated carbons. For example, the signal for the methyl protons would show a cross-peak with the signal for the methyl carbon. Similarly, each aromatic CH group would display a correlation, allowing for the direct assignment of each aromatic carbon that bears a hydrogen atom. github.ioresearchgate.net

Mass Spectrometry (MS)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. rsc.org It provides information about the molecular weight and elemental composition of a compound. For this compound, the molecular ion peak [M]⁺ would be observed at an m/z corresponding to its molecular weight (133.15 g/mol ). bldpharm.comcymitquimica.com The fragmentation pattern observed in the mass spectrum can also offer structural clues. researchgate.netacdlabs.com

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass of a molecule, often to four or more decimal places. nih.govresearchgate.net This precision allows for the determination of the elemental formula of a compound with high confidence. For this compound (C₈H₇NO), HRMS would confirm the exact mass, distinguishing it from other compounds with the same nominal mass. For example, an HRMS analysis using electrospray ionization (ESI) in negative mode might detect the [M-H]⁻ ion with a calculated exact mass of 132.0455, confirming the elemental composition. rsc.org

| Adduct Ion | Calculated m/z |

| [M+H]⁺ | 134.0600 |

| [M+Na]⁺ | 156.0420 |

| [M-H]⁻ | 132.0455 |

Data based on predicted values. uni.lu

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a compound, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. hnue.edu.vnethz.ch The resulting spectrum is characteristic of the electronic structure of the molecule, particularly the conjugated π-electron system.

Electronic Transitions and Absorption Maxima

The UV-Vis spectrum of this compound is expected to show absorption bands characteristic of a substituted benzene ring. The presence of the hydroxyl, methyl, and nitrile groups influences the energies of the electronic transitions. The primary electronic transitions observed in aromatic compounds are π → π* transitions. bspublications.netmatanginicollege.ac.in The hydroxyl group, being an auxochrome, can cause a bathochromic (red) shift of the absorption maxima to longer wavelengths. The specific wavelengths of maximum absorbance (λmax) are also sensitive to the solvent polarity. bspublications.net In general, aromatic systems like this exhibit strong absorptions in the UV region. hnue.edu.vnresearchgate.net

X-ray Diffraction Studies

Single Crystal X-ray Diffraction (for derivatives and related compounds)

While the single crystal structure of this compound itself is not extensively detailed in publicly available literature, significant insights into its likely solid-state conformation and packing can be derived from the crystallographic analysis of its derivatives and structurally related molecules. Single-crystal X-ray diffraction is a powerful technique that provides precise information about the three-dimensional arrangement of atoms within a crystal, offering a definitive view of molecular geometry, bond lengths, bond angles, and the nature of intermolecular forces that dictate the crystal lattice.

The molecular geometry of benzonitrile derivatives is heavily influenced by the nature and position of their substituents. Studies on related compounds reveal key structural parameters. For instance, the crystal structure of N'-hydroxy-4-methylbenzimidamide, a compound synthesized from 4-methylbenzonitrile, has been determined. ijrar.org This analysis provides a model for the geometry of the 4-methylbenzonitrile fragment.

The study of halogenated benzonitrile oxides also shows that the geometry of the functional group is strongly dependent on the substitution pattern. In sterically unhindered derivatives like 4-chlorobenzonitrile (B146240) oxide, the C-C≡N angle is nearly linear at 179.5(2)°, whereas more hindered compounds show significant deviation from linearity. iucr.org This suggests that the substituents on the phenyl ring in this compound would similarly influence the planarity and bond angles of the core structure.

Below are tables of crystallographic data for derivatives, which serve as a reference for understanding the structural properties of substituted benzonitriles.

Table 1: Crystal Data and Structure Refinement for N'-hydroxy-4-methylbenzimidamide

| Parameter | Value |

|---|---|

| Empirical formula | C₈H₁₀N₂O |

| Formula weight | 150.18 |

| Temperature | 293(2) K |

| Wavelength | 0.71073 Å |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

This data is derived from a study on a derivative of 4-methylbenzonitrile. ijrar.org

Table 2: Selected Bond Lengths for N'-hydroxy-4-methylbenzimidamide

| Bond | Length (Å) |

|---|---|

| C7-N1 | 1.325(3) |

| C7-N2 | 1.350(3) |

| N2-O1 | 1.401(2) |

| C1-C7 | 1.481(3) |

This data illustrates typical bond lengths within the functional group of a benzonitrile derivative. ijrar.org

The crystal packing of benzonitrile derivatives is governed by a variety of intermolecular interactions, including hydrogen bonds, halogen bonds, and π-π stacking. The presence of both a hydroxyl (a hydrogen bond donor) and a nitrile group (a hydrogen bond acceptor) in this compound strongly suggests that hydrogen bonding would be a dominant interaction in its crystal structure.

Studies on other substituted benzonitriles highlight the importance of other interactions. For example, in 4-halobenzonitriles, cyano-halogen interactions play a significant role in the crystal packing. acs.org In isomeric phenylhydrazones with nitrile substituents, the bridge N-H group acts as a hydrogen-bond donor to the nitrile group, demonstrating the acceptor capability of the cyano group. nih.gov The interplay between directional hydrogen bonds and non-directional forces ultimately determines the final crystal packing arrangement, which in turn influences the material's physical properties. sun.ac.za

The analysis of cis-(3S,4S)-3-hydroxy-7,8-dimethyl-4-phenyl-1,3,4,5-tetrahydro-1,5-benzodiazepin-2-one, a molecule also containing a hydroxyl group on a phenyl-containing ring system, shows the formation of O—H⋯O and N—H⋯O hydrogen bonds, which are crucial to its packing. mdpi.com These examples collectively indicate that the crystal structure of this compound would feature a robust network of intermolecular hydrogen bonds, primarily involving the hydroxyl and nitrile functionalities.

Table 3: Hydrogen Bond Geometry for N'-hydroxy-4-methylbenzimidamide (Å, °)

| D-H···A | d(D-H) | d(H···A) | d(D···A) | ∠(DHA) |

|---|---|---|---|---|

| O1-H1A···N1 | 0.82 | 2.11 | 2.801(3) | 142.0 |

| N1-H1B···O1 | 0.86 | 2.22 | 2.872(3) | 133.0 |

This table details the hydrogen bonding interactions that define the crystal packing of a key derivative. ijrar.org (D = donor atom, A = acceptor atom)

Computational and Theoretical Investigations of 3 Hydroxy 4 Methylbenzonitrile

Quantum Chemical Calculations

Quantum chemical calculations are instrumental in understanding the fundamental properties of molecules. These methods solve the Schrödinger equation (or its approximations) for a given molecular system to determine its electronic structure and other related properties. Among the various quantum chemical methods, Density Functional Theory (DFT) has emerged as a particularly popular and effective approach for studying medium-sized organic molecules due to its favorable balance of accuracy and computational cost nih.govjmchemsci.com.

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems, particularly atoms, molecules, and the condensed phases nih.gov. DFT has been successfully applied to predict a wide range of molecular properties, including optimized geometries, vibrational frequencies, and electronic characteristics for various compounds epstem.netmaterialsciencejournal.org. The B3LYP (Becke, 3-parameter, Lee–Yang–Parr) hybrid functional is one of the most widely used functionals for these types of calculations, often paired with basis sets like 6-311++G(d,p) to provide reliable results orientjchem.orgruc.dkresearchgate.net.

The first step in most computational studies is to determine the most stable three-dimensional structure of the molecule, known as geometry optimization nih.gov. This process involves finding the coordinates of the atoms that correspond to the minimum energy on the potential energy surface. For flexible molecules, a conformational analysis is performed to identify the global minimum energy conformer among various possible spatial arrangements researchgate.netpreprints.org.

For 3-Hydroxy-4-methylbenzonitrile, theoretical calculations would optimize the bond lengths, bond angles, and dihedral angles. The planarity of the benzene (B151609) ring and the orientations of the hydroxyl (-OH), methyl (-CH₃), and nitrile (-C≡N) groups are key aspects of this analysis. The optimized structure represents the molecule's most probable geometry in the gaseous state.

Table 1: Representative Optimized Geometrical Parameters for this compound (Calculated via DFT/B3LYP) (Note: The following data is illustrative of typical results from DFT calculations for similar aromatic compounds.)

| Parameter | Bond/Angle | Calculated Value (Å/°) |

| Bond Length | C-C (ring) | 1.39 - 1.41 |

| C-CN | 1.44 | |

| C≡N | 1.16 | |

| C-OH | 1.36 | |

| O-H | 0.97 | |

| C-CH₃ | 1.51 | |

| Bond Angle | C-C-C (ring) | 118 - 121 |

| C-C-CN | 120.5 | |

| C-C≡N | 179.2 | |

| C-C-OH | 119.8 | |

| C-O-H | 109.5 | |

| Dihedral Angle | C-C-O-H | 0.0 or 180.0 |

DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the absorption peaks observed in infrared (IR) and Raman spectroscopy materialsciencejournal.orguit.nocyberleninka.ru. By calculating the harmonic vibrational frequencies, a theoretical spectrum can be generated and compared with experimental data. This comparison helps in the assignment of specific vibrational modes to the observed spectral bands orientjchem.orgresearchgate.net. The calculated frequencies are often scaled by an empirical factor to correct for anharmonicity and other systematic errors in the theoretical method dergipark.org.tr.

Key vibrational modes for this compound include the O-H stretching of the hydroxyl group, the C≡N stretching of the nitrile group, C-H stretching from the aromatic ring and methyl group, and various C-C stretching and bending modes within the benzene ring orientjchem.orgresearchgate.net.

Table 2: Illustrative Vibrational Frequencies for this compound (Note: This table presents a hypothetical correlation between theoretical and experimental data based on studies of similar molecules.)

| Vibrational Assignment | Calculated Frequency (cm⁻¹) | Hypothetical Experimental Frequency (cm⁻¹) |

| O-H stretch | 3580 | 3575 |

| C-H stretch (aromatic) | 3080 | 3078 |

| C-H stretch (methyl, asym) | 2990 | 2988 |

| C-H stretch (methyl, sym) | 2950 | 2948 |

| C≡N stretch | 2245 | 2242 |

| C-C stretch (ring) | 1610, 1585, 1490 | 1608, 1582, 1488 |

| O-H in-plane bend | 1350 | 1347 |

| C-O stretch | 1250 | 1248 |

Frontier Molecular Orbital (FMO) theory is a fundamental concept used to describe chemical reactivity. wikipedia.org The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) nih.govyoutube.com. The HOMO acts as an electron donor, so its energy is related to the ionization potential, while the LUMO acts as an electron acceptor, with its energy being related to the electron affinity youtube.compku.edu.cn.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a crucial parameter for determining molecular stability and reactivity orientjchem.org. A large energy gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap indicates a more reactive molecule nih.gov.

Table 3: Predicted Frontier Molecular Orbital Energies for this compound (Note: These values are representative examples for aromatic compounds.)

| Parameter | Energy (eV) |

| HOMO Energy (E_HOMO) | -6.52 |

| LUMO Energy (E_LUMO) | -1.25 |

| Energy Gap (ΔE) | 5.27 |

The Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution within a molecule and to predict its reactivity towards electrophilic and nucleophilic reagents uni-muenchen.denih.gov. The MEP surface is plotted over the molecule's electron density, with different colors representing different values of the electrostatic potential.

Typically, red colors indicate regions of negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack. Blue colors denote regions of positive electrostatic potential, which are electron-deficient and prone to nucleophilic attack. Green and yellow areas represent regions with near-zero or intermediate potential researchgate.net.

For this compound, the MEP map would be expected to show:

Negative regions (red/yellow): Concentrated around the electronegative nitrogen atom of the nitrile group and the oxygen atom of the hydroxyl group, indicating these are the primary sites for electrophilic attack.

Positive regions (blue): Located around the hydrogen atom of the hydroxyl group, making it a likely site for nucleophilic interaction and hydrogen bonding.

Neutral regions (green): Spread across the carbon atoms of the benzene ring and the methyl group.

Natural Bond Orbital (NBO) analysis is a theoretical method that provides a detailed picture of the bonding and electronic structure within a molecule. It transforms the complex, delocalized molecular orbitals into localized orbitals that align with classical chemical concepts like bonds, lone pairs, and core orbitals mpg.dewisc.edu.

For this compound, significant interactions would likely involve the delocalization of lone pair electrons from the oxygen atom (LP(O)) and π-electrons from the benzene ring into antibonding orbitals (π* and σ*) of adjacent groups.

Table 4: Illustrative Second-Order Perturbation Analysis of Fock Matrix in NBO Basis for this compound (Note: This table shows hypothetical donor-acceptor interactions and their stabilization energies.)

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

| LP (1) O | σ(C-C) ring | 4.85 |

| LP (2) O | π(C-C) ring | 18.20 |

| π (C-C) ring | π(C-C) ring | 22.50 |

| π (C-C) ring | π(C≡N) | 3.15 |

| σ (C-H) methyl | σ*(C-C) ring | 5.10 |

Density Functional Theory (DFT) Studies

Conceptual DFT Indices for Reactivity Prediction

Table 1: Conceptual DFT Reactivity Descriptors for the Related Compound 3-Hydroxy-4-methoxybenzaldehyde Note: The following data is for 3-Hydroxy-4-methoxybenzaldehyde, a structurally similar molecule, and is used here for illustrative purposes.

| Parameter | Value | Description |

| HOMO Energy | -6.15 eV | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |

| LUMO Energy | -1.89 eV | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |

| HOMO-LUMO Gap (ΔE) | 4.26 eV | Correlates with chemical stability and reactivity. |

| Ionization Potential (I) | 6.15 eV | The minimum energy required to remove an electron from the molecule. |

| Electron Affinity (A) | 1.89 eV | The energy released when an electron is added to the molecule. |

| Global Hardness (η) | 2.13 eV | Measures resistance to change in electron distribution. |

| Global Softness (S) | 0.23 eV⁻¹ | The reciprocal of hardness, indicating how easily the electron cloud is polarized. |

| Electronegativity (χ) | 4.02 eV | The power of an atom or molecule to attract electrons to itself. |

| Electrophilicity Index (ω) | 3.79 eV | A measure of the energy lowering of a system when it accepts electrons. |

This data is derived from a computational study on 3-Hydroxy-4-methoxybenzaldehyde and is intended to be representative of the types of values calculated in a Conceptual DFT analysis.

Molecular Dynamics (MD) Simulations (for derivatives and interactions)

Molecular dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. These simulations provide detailed insights into the structural and dynamic properties of chemical systems. researchgate.net While specific MD simulations for this compound derivatives were not found, studies on the parent compound, benzonitrile (B105546) , reveal key interaction dynamics that are relevant. nih.gov

MD simulations of liquid benzonitrile show that its structure is influenced by hydrogen bond formation and molecular stacking. researchgate.net The benzonitrile molecule has three potential sites for hydrogen bonding: the π-electrons of the C≡N triple bond, the nonbonding electrons of the nitrogen atom, and the π-electrons of the phenyl ring. nih.govacs.org For substituted benzonitriles like this compound, the presence of the hydroxyl group would introduce a strong hydrogen-bond-donating site, significantly influencing its interactions with other molecules.

Conformational Dynamics

The this compound molecule is composed of a rigid phenyl ring, meaning its internal conformational dynamics are limited. The primary conformational flexibility would involve the rotation of the hydroxyl (-OH) group. Molecular dynamics simulations would be able to model the rotational freedom of this group and its preferred orientation relative to the nitrile group and the solvent environment. The dynamics would also capture how intermolecular interactions, such as hydrogen bonding with solvent molecules or a protein's active site, restrict this rotation and stabilize particular conformations.

Solvent Effects on Molecular Behavior

The surrounding solvent can significantly influence the behavior and properties of a molecule. nih.gov Computational studies on various benzonitrile derivatives show that solvent polarity plays a crucial role in their electronic and optical properties. researchgate.netresearchgate.net For this compound, polar solvents would be expected to form hydrogen bonds with both the hydroxyl group (acting as a donor) and the nitrile group's nitrogen atom (acting as an acceptor).

These specific interactions can stabilize the ground and excited states of the molecule differently, leading to changes in its UV-visible absorption spectra. researchgate.net Computational models, such as the Self-Consistent Reaction Field (SCRF), are used to simulate these solvent effects and predict how properties like absorption maxima and fluorescence might shift in different environments. researchgate.net The donor-acceptor nature of the hydroxyl and nitrile groups, respectively, suggests that its electronic properties could be tunable based on the solvent's hydrogen-bonding capacity and polarity.

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). It is a critical tool in drug discovery for predicting the binding affinity and interaction patterns between a potential drug molecule and its biological target.

Ligand-Protein Interactions (for biological activity)

While specific molecular docking studies for this compound are not widely published, research on structurally similar compounds provides valuable insights into its potential biological interactions. Docking studies help elucidate how these molecules fit into the binding pockets of proteins and identify the key amino acid residues involved in the interaction.

For example, a computational study on 4-hydroxy-3,5-dimethoxybenzaldehyde (6-chloropyridazin-3-yl)hydrazone , a more complex derivative, investigated its binding to the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2). The analysis revealed that the molecule interacts with the receptors through a combination of hydrogen bonding and hydrophobic interactions.

Another study on the related compound 3-Hydroxy-4-methoxybenzaldehyde found a binding energy of -5.7 kcal/mol with a target protein, indicating a stable interaction. The analysis identified specific electrophilic and nucleophilic regions within the molecule that are crucial for its binding activity.

These studies suggest that the hydroxyl group on the phenyl ring of this compound would likely serve as a key hydrogen bond donor, while the aromatic ring could participate in hydrophobic and π-π stacking interactions with amino acid residues like phenylalanine, tyrosine, or tryptophan within a protein's active site. The nitrile group could also act as a hydrogen bond acceptor.

Table 2: Representative Molecular Docking Data for Structurally Related Compounds Note: This table presents data from different studies on molecules structurally related to this compound to illustrate potential ligand-protein interactions.

| Ligand | Target Protein | Binding Energy (kcal/mol) | Key Interacting Amino Acid Residues | Type of Interaction |

| 3-Hydroxy-4-methoxybenzaldehyde | Not Specified | -5.7 | Not Specified | Not Specified |

| 4-hydroxy-3,5-dimethoxybenzaldehyde derivative | EGFR | Not Specified | Met793, Leu718, Val726, Ala743, Lys745, Cys797 | Hydrogen Bonding, Hydrophobic |

| 4-hydroxy-3,5-dimethoxybenzaldehyde derivative | HER2 | Not Specified | Leu852, Thr862, Asp863, Leu726, Val734, Ala751 | Hydrogen Bonding, Hydrophobic |

Based on the comprehensive search conducted, there is currently no publicly available scientific literature that specifically details the computational and theoretical investigations into the binding affinities, binding modes, or in silico ADME/Tox predictions for the chemical compound this compound.

Therefore, the requested article sections cannot be generated with scientifically accurate and verifiable data at this time. Scientific inquiry into this specific molecule may be ongoing or has not yet been published in accessible databases.

For informational purposes, a table of the compound name mentioned is provided below.

Advanced Applications and Research Prospects of 3 Hydroxy 4 Methylbenzonitrile

Role as a Key Intermediate in Complex Chemical Synthesis

The reactivity of the functional groups on 3-hydroxy-4-methylbenzonitrile allows it to be a versatile starting point for constructing more complex molecules. The hydroxyl group can undergo etherification, the nitrile group can be transformed into other functionalities, and the benzene (B151609) ring itself can be subject to further substitution, enabling its integration into larger molecular frameworks.

The utility of this compound has been demonstrated in the field of medicinal chemistry, where it is used as a foundational element in the synthesis of potential therapeutic agents.

While various benzonitrile (B105546) derivatives are explored in the synthesis of agents for neurodegenerative diseases, specific research detailing the use of this compound as a key intermediate for Anti-Alzheimer's or Anti-Parkinson's agents is not prominently available in published scientific literature.

This compound has been utilized as a starting material in the synthesis of novel compounds for potential use in cancer therapy. Specifically, it has been employed in the creation of tetrazine derivatives intended for radioligand therapy, a targeted approach to treat cancer.

In a documented synthetic pathway, this compound is the initial reactant. It undergoes a Chan-Lam coupling reaction with substituted boronic acids, such as 4-fluorophenylboronic acid or 4-iodophenylboronic acid. This reaction forms a diaryl ether linkage, connecting the phenyl ring of the boronic acid to the hydroxyl group of the benzonitrile. This initial step is crucial for building the molecular scaffold, which is further elaborated through several subsequent steps—including bromination and conversion—to yield the final tetrazine-based compounds designed for pretargeted cancer therapy.

| Starting Material | Reagent | Resulting Compound (Intermediate) |

| This compound | 4-fluorophenylboronic acid | 3-(4-Fluorophenoxy)-4-methylbenzonitrile |

| This compound | 4-iodophenylboronic acid | 3-(4-Iodophenoxy)-4-methylbenzonitrile |

This table outlines the initial step in a multi-step synthesis targeting potential anticancer agents, starting from this compound.

The role of this compound as a direct or key intermediate in the synthesis of Rho-kinase (ROCK) inhibitors is not specifically described in available scientific and patent literature. Research in this area typically highlights other structural scaffolds.

There is no direct evidence in the reviewed literature to confirm that this compound is a key intermediate in the synthesis of commercial agrochemicals. While the broader class of benzonitriles is important in the agrochemical industry, the specific application of this compound is not well-documented.

Scientific investigation into the use of this compound as a precursor for materials with non-linear optical (NLO) properties has not been found in the available literature. Research on NLO materials typically focuses on molecules with different electronic donor-acceptor group combinations to maximize hyperpolarizability.

Based on a comprehensive search of available scientific literature, there is currently no specific published research data regarding the advanced applications and research prospects of this compound in the areas outlined. Information on its molecular mechanism of action, interactions with biological macromolecules, structure-activity relationships of its derivatives, and its therapeutic or pharmacological potential is not available in the reviewed sources. Consequently, the detailed article requested cannot be generated at this time.

Future research would be required to explore these aspects of this compound.

Future Research Directions

Development of Novel Synthetic Methodologies

Efficient and scalable synthesis is paramount for the widespread application of this compound and its derivatives. Researchers are continuously seeking to improve existing synthetic protocols and develop new ones that offer higher yields, greater purity, and more environmentally friendly conditions.

One area of focus is the improvement of cyanation reactions on phenolic precursors. Traditional methods often require harsh conditions or the use of toxic reagents. Novel methodologies aim to overcome these limitations. For instance, processes developed for structurally similar compounds, such as the synthesis of 3-Fluoro-4-hydroxybenzonitrile from 4-Bromo-2-fluorophenol using copper(I) cyanide (CuCN) in a solvent like N-methyl-2-pyrrolidone (NMP), demonstrate a viable route that could be adapted. This type of nucleophilic substitution reaction is a cornerstone of benzonitrile synthesis.

Another approach involves the strategic synthesis of intermediates that can be readily converted to the target molecule. For example, an improved synthesis for 4-amino-3-hydroxybenzonitrile, a closely related compound, has been developed starting from 6-bromo-2(3H)-benzoxazolone. google.com This multi-step process involves cyanation followed by hydrolysis, showcasing a pathway that builds the desired functionality on a pre-existing heterocyclic scaffold. google.comgoogle.com Such multi-step, convergent synthetic strategies allow for the construction of complex benzonitrile derivatives from simpler, readily available starting materials. unito.it

The table below summarizes key aspects of synthetic strategies relevant to substituted hydroxybenzonitriles.

| Starting Material Example | Key Reagents | Reaction Type | Target/Intermediate | Significance |

| 4-Bromo-2-fluorophenol | Copper(I) cyanide (CuCN), NMP | Nucleophilic Aromatic Substitution | 3-Fluoro-4-hydroxybenzonitrile | Direct cyanation of a halogenated phenol (B47542) |

| 6-Bromo-2(3H)-benzoxazolone | CuCN, then H2O/NaCN | Cyanation, Ring Opening | 4-Cyano-2-benzoxazolinone | Use of a heterocyclic precursor for controlled functionalization google.com |

| Substituted Benzaldehydes | 2-Methoxyethyl cyanoacetate (B8463686), Piperidine | Knoevenagel Condensation | Phenylcyanoacrylates | Creates a cyano-containing alkene, extending the molecular structure chemrxiv.org |

Design and Synthesis of Derivatives with Enhanced Bioactivity

The this compound core is an attractive starting point for designing and synthesizing new molecules with potential therapeutic applications. The hydroxyl and nitrile groups serve as handles for chemical modification, allowing for the creation of diverse libraries of compounds to be screened for biological activity.

A prominent strategy is the derivatization of the hydroxyl group to form ethers or esters, or using it to direct further reactions on the aromatic ring. These modifications can significantly alter the molecule's pharmacological properties, such as its ability to bind to biological targets. For example, the core structure is related to scaffolds used in the development of potent enzyme inhibitors. Research on other substituted benzaldehydes and benzonitriles has shown that they can act as tyrosinase inhibitors, which are relevant for conditions involving hyperpigmentation. oncotarget.com Specifically, derivatives of 2-(substituted benzylidene)malononitrile have been synthesized and tested for their anti-melanogenic activities, with 2-(3,4-dihydroxybenzylidene)malononitrile showing strong inhibitory effects on tyrosinase. oncotarget.com

Furthermore, the general scaffold of a substituted phenol is present in numerous complex bioactive molecules. The synthesis of Gefitinib, an anti-cancer drug, for instance, starts from a related compound, methyl 3-hydroxy-4-methoxybenzoate, and involves multiple steps including alkylation, nitration, reduction, and cyclization to build the final quinazoline (B50416) structure. mdpi.com Similarly, derivatives of 4-hydroxycoumarin (B602359), which share the substituted phenol motif, have been synthesized and show promise as antitumor agents. nih.govrsc.org Nature-inspired O-benzyl oxime derivatives synthesized from various polyhydroxy benzaldehydes have also been identified as potent inhibitors of aldose reductase, an enzyme implicated in diabetic complications. mdpi.com

These examples highlight a common theme in drug discovery: using a simple core structure like this compound to build more complex molecules with tailored biological functions.

| Derivative Class | Synthetic Approach | Biological Target Example | Potential Application |

| Benzylidene Malononitriles | Knoevenagel condensation of a benzaldehyde (B42025) with malononitrile | Tyrosinase | Anti-melanogenic agents oncotarget.com |

| O-Benzyl Oximes | Reaction of a hydroxybenzaldehyde with O-benzylhydroxylamine | Aldose Reductase | Treatment of diabetic complications mdpi.com |

| Substituted Quinazolines | Multi-step synthesis involving alkylation, nitration, reduction, cyclization | EGFR Tyrosine Kinase | Anticancer therapy mdpi.com |

| 4-Hydroxycoumarin Hybrids | Condensation with neurotransmitters | Carbonic Anhydrase | Antitumor agents nih.gov |

Advanced Computational Modeling for Drug Discovery

Computational methods are increasingly integral to modern drug discovery, enabling researchers to predict how molecules will behave and interact with biological targets, thereby saving time and resources. nih.govnih.gov For derivatives of this compound, these techniques can accelerate the design of new drug candidates. chemrxiv.org